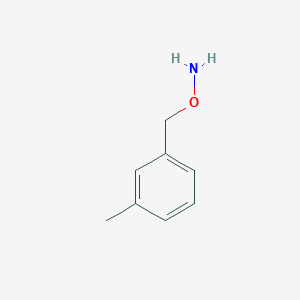

![molecular formula C13H10N2 B3144671 4-Amino-[1,1'-biphenyl]-3-carbonitrile CAS No. 55675-86-0](/img/structure/B3144671.png)

4-Amino-[1,1'-biphenyl]-3-carbonitrile

Overview

Description

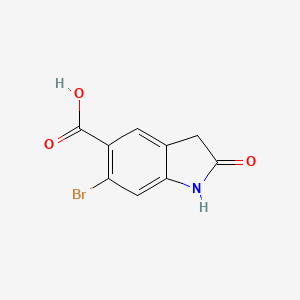

“4-Amino-[1,1’-biphenyl]-3-carbonitrile” is a chemical compound with the molecular formula C12H11N . It is also known by several synonyms such as 4-Amino-1,1’-biphenyl, 4-aminobiphenyl, p-aminobiphenyl, 4-aminodiphenyl, para-aminodiphenyl, biphenyl-4-ylamine, (1,1’-biphenyl-4-yl)amine, 4-biphenylamine, para-biphenylamine, 4-biphenylylamine, 4-phenyl-aniline, para-phenylaniline, 4-phenylbenzenamine, para-xenylamine, xenylamine . It appears as leaflets from alcohol or water, and is a colorless to tan crystalline solid that turns purple on exposure to air .

Molecular Structure Analysis

The molecular weight of “4-Amino-[1,1’-biphenyl]-3-carbonitrile” is 169.2224 . The IUPAC Standard InChI is InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2 . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Amino-[1,1’-biphenyl]-3-carbonitrile” are not available, it’s important to note that COFs are synthesized through a limited number of organic reactions . These include boronic acid trimerization, boronate ester formation, Schiff base reaction, and nitrile trimerization .

Physical And Chemical Properties Analysis

“4-Amino-[1,1’-biphenyl]-3-carbonitrile” has a boiling point of 302°C and a melting point of 53°C . It is slightly soluble in cold water but readily soluble in hot water, acetone, chloroform, diethyl ether, and ethanol . The octanol/water partition coefficient is log P, 2.80 .

Scientific Research Applications

Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to analytical reagents, flotation reagents, and the production of heat-resistant polymers and ionic liquids, highlighting their role in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC has been incorporated into peptides to analyze backbone dynamics and peptide secondary structure using various physical techniques, including EPR spectroscopy and NMR. Its applications in studying peptide-protein and peptide-nucleic acid interactions suggest potential for 4-Amino-[1,1'-biphenyl]-3-carbonitrile in biochemical research (Schreier et al., 2012).

Metathesis Reactions in Synthesis of β-Amino Acid Derivatives

Metathesis reactions, including ring-opening and ring-closing metathesis, are extensively used for synthesizing cyclic β-amino acids, indicating the utility of 4-Amino-[1,1'-biphenyl]-3-carbonitrile in medicinal chemistry and drug research. This showcases the importance of such compounds in creating new types of molecular entities (Kiss et al., 2018).

Biodegradation of Aromatic Compounds

Research on the biodegradation of aromatic compounds by Escherichia coli presents a potential application area for 4-Amino-[1,1'-biphenyl]-3-carbonitrile in environmental biotechnology. Understanding the catabolism of aromatic compounds could lead to the development of bioremediation strategies or the production of value-added products from waste materials (Díaz et al., 2001).

Phosphonic Acid in Various Applications

The phosphonic acid group, structurally similar to the phosphate moiety, is utilized in many applications, including drug design, surface functionalization, and as a component in supramolecular materials. This suggests potential research avenues for compounds like 4-Amino-[1,1'-biphenyl]-3-carbonitrile in the design of new materials or pharmaceuticals (Sevrain et al., 2017).

Safety And Hazards

Acute inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans . It is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure . The International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen, meaning the agent is carcinogenic to humans .

properties

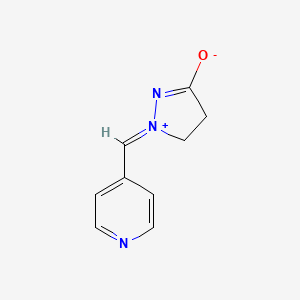

IUPAC Name |

2-amino-5-phenylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVYCVRFSVGOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-[1,1'-biphenyl]-3-carbonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

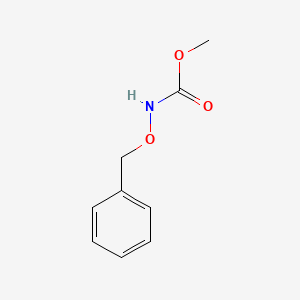

![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)

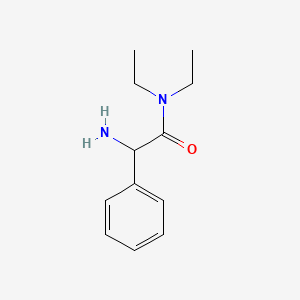

![Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3144601.png)

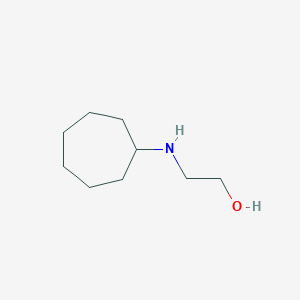

![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)

![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)